molecular formula C18H21FN4O3S2 B11019407 1-[(3-fluorophenyl)carbonyl]-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide

1-[(3-fluorophenyl)carbonyl]-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide

Cat. No.: B11019407
M. Wt: 424.5 g/mol
InChI Key: BRQDHRAWAFUABK-UHFFFAOYSA-N
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Description

1-(3-FLUOROBENZOYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a fluorobenzoyl group, a thiadiazole ring, and a piperidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-FLUOROBENZOYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-PIPERIDINECARBOXAMIDE typically involves multiple steps. One common approach starts with the preparation of the 3-fluorobenzoyl chloride, which is then reacted with the appropriate thiadiazole derivative under controlled conditions. The final step involves the coupling of the intermediate with 4-piperidinecarboxamide in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(3-FLUOROBENZOYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce the corresponding alcohol .

Scientific Research Applications

1-(3-FLUOROBENZOYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-FLUOROBENZOYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, while the thiadiazole ring can participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-FLUOROBENZOYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-PIPERIDINECARBOXAMIDE is unique due to its combination of a fluorobenzoyl group, a thiadiazole ring, and a piperidinecarboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C18H21FN4O3S2

Molecular Weight

424.5 g/mol

IUPAC Name

1-(3-fluorobenzoyl)-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C18H21FN4O3S2/c1-26-9-10-27-18-22-21-17(28-18)20-15(24)12-5-7-23(8-6-12)16(25)13-3-2-4-14(19)11-13/h2-4,11-12H,5-10H2,1H3,(H,20,21,24)

InChI Key

BRQDHRAWAFUABK-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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